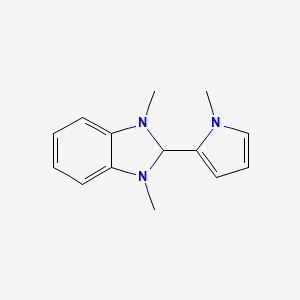

![molecular formula C15H11N3O2 B5715573 N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

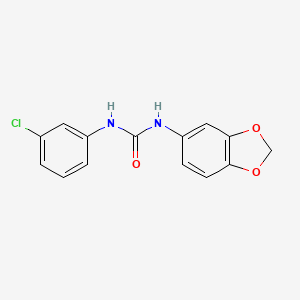

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide, also known as OPA-15406, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. OPA-15406 is a benzamide derivative that contains an oxadiazole ring, which makes it a unique compound with promising properties.

作用机制

Target of Action

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide has been reported to have potent activity against various bacterial pathogens, including Neisseria gonorrhoeae , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant enterococci (VRE) , and Listeria monocytogenes . These bacteria are the primary targets of the compound.

Mode of Action

It has been suggested that the compound acts as a multi-target antibiotic, regulating the biosynthesis ofmethyl naphthoquinone and other essential proteins such as DnaX , Pol IIIC , BirA , LexA , and DnaC .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been shown to depolarize bacterial membranes and regulate the biosynthesis of iron carriers and heme . Iron deprivation seems to be part of the mechanism leading to bacterial death .

Pharmacokinetics

One of the compounds in the same class,HSGN-238 , has been shown to have an outstanding ability to permeate across the gastrointestinal tract, indicating it would have high systemic absorption if used as an anti-gonococcal therapeutic .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The compound has been shown to have a significant minimum inhibitory concentration as low as 0.06 μg/mL against MRSA clinical isolates . It also shows a low tendency to develop resistance in MRSA over 30 days .

生化分析

Biochemical Properties

The biochemical properties of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the epidermal growth factor receptor (EGFR), an enzyme that plays a critical role in governing the cell cycle . This interaction suggests that this compound could potentially be used as an EGFR inhibitor in anticancer therapy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to exhibit potent cytotoxicity against several human cancer cell lines, including prostate cancer, lung cancer, and liver cancer . It also appears to have a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. For instance, it has been found to inhibit EGFR autophosphorylation in HEPG2 cells . This inhibition of EGFR activity suggests that this compound could potentially interfere with cell signaling pathways, gene expression, and cellular metabolism .

属性

IUPAC Name |

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(11-4-2-1-3-5-11)17-13-8-6-12(7-9-13)15-18-16-10-20-15/h1-10H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLFCGVVGNYQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)

![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5715508.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5715516.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)

![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)

![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)